3-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
3-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C16H12FN3O2S and its molecular weight is 329.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A study by Moreno-Fuquen et al. (2019) introduced an efficient approach for the regioselective synthesis of heterocyclic amides, which served as strategic intermediates for the preparation of related compounds through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. Theoretical studies, including density functional theory (DFT) calculations, were conducted to understand the prototropy process and the Fries rearrangement, highlighting the formation of an intimate ion pair as a critical step. The study also delved into the crystallographic analysis, focusing on intermolecular interactions and energy frameworks based on the different molecular conformations of the synthesized compounds (Moreno-Fuquen et al., 2019).
Biological Evaluation
Bhat et al. (2016) synthesized a new series of 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety and evaluated their pharmacological properties. The compounds were characterized by various spectral data and screened for their in vivo anti-convulsant and anti-inflammatory activities. Some derivatives exhibited significant biological activities, supported by in silico molecular docking studies, suggesting potential as inhibitors of cyclooxygenase-2 and voltage-gated sodium channels, comparable with standard drugs (Bhat et al., 2016).
Karanth et al. (2019) explored the synthesis, characterization, and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives. The compounds were assessed for antioxidant and antibacterial activities against Staphylococcus aureus, revealing good antibacterial and potent antioxidant properties. This study emphasized the potential of oxadiazole derivatives in developing new therapeutic agents (Karanth et al., 2019).
Properties
IUPAC Name |
3-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-23-13-7-3-5-11(9-13)15-19-20-16(22-15)18-14(21)10-4-2-6-12(17)8-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBSSKZZYJDDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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